molecular formula C24H19N3OS B11122631 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11122631
M. Wt: 397.5 g/mol
InChI Key: GIUXRCPNILOYDP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (hereafter referred to as Compound A) is a quinoline-based carboxamide derivative with the molecular formula C₂₄H₁₉N₃OS and a molecular weight of 397.5 g/mol . Its structure features a 4-methylphenyl substituent at the 2-position of the quinoline core and a 3-cyano-4,5-dimethylthiophen-2-yl group at the amide nitrogen.

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3OS/c1-14-8-10-17(11-9-14)22-12-19(18-6-4-5-7-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28)

InChI Key

GIUXRCPNILOYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N

Origin of Product

United States

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18N2O1SC_{19}H_{18}N_{2}O_{1}S and a molecular weight of approximately 318.42 g/mol. Its structure features a quinoline ring system, a thiophene moiety, and various substituents that influence its biological properties.

PropertyValue
Molecular FormulaC19H18N2O1S
Molecular Weight318.42 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(C(=C(S1)C)C)C(=O)N2=C(C=C(C=C2)C(C#N)=C)C

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors. The cyano group and quinoline moiety are believed to play critical roles in modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This effect is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinoline derivatives. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest .
  • Oxidative Stress Modulation :
    • Research conducted on related compounds highlighted their ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
  • Mechanistic Insights :
    • A detailed examination of the mechanism revealed that the compound interacts with specific signaling pathways associated with apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The quinoline carboxamide scaffold allows for extensive pharmacomodulation. Below is a comparison of Compound A with its closest analogs:

Table 1: Structural and Physicochemical Comparisons
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Compound A C₂₄H₁₉N₃OS 397.5 2-(4-methylphenyl)quinoline; 3-cyano-4,5-dimethylthiophen-2-yl amide Available quantity: 3 mg; No salt form reported.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide (Y200-1921) C₂₃H₁₇N₃OS 383.47 2-phenylquinoline; 3-cyano-4,5-dimethylthiophen-2-yl amide Available quantity: 2 mg; Lacks methyl group on phenyl ring.
N-(3-chloro-4-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide (CAS 314023-73-9) C₂₁H₁₅ClN₂OS 378.87 2-(2-thienyl)quinoline; 3-chloro-4-methylphenyl amide Chlorine substituent enhances electronegativity; potential improved target binding.
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (Y200-0802) C₂₁H₁₆N₂O₂S 360.43 2-(thiophen-2-yl)quinoline; 3-methoxyphenyl amide Methoxy group increases solubility but may reduce membrane permeability.
2-(5-chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide (CAS 313703-09-2) C₂₆H₁₇ClN₂O₂S 456.94 2-(5-chloro-2-thienyl)quinoline; 4-phenoxyphenyl amide Bulky phenoxyphenyl group may influence steric interactions in biological systems.

Physicochemical Properties

  • Melting Points: Although Compound A lacks reported melting points, analogs like 5a1 (182–184°C) and 5a5 (188–189°C) suggest that quinoline carboxamides generally exhibit high thermal stability .
  • Solubility : The 4-methylphenyl group in Compound A likely reduces solubility compared to methoxy-containing analogs (e.g., Y200-0802), which benefit from the polar methoxy group .

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